molecular formula C9H17ClN2O2 B2695180 3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride CAS No. 1896915-28-8

3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Cat. No.: B2695180
CAS No.: 1896915-28-8
M. Wt: 220.7
InChI Key: GZGBVHPTFJYPHY-UHFFFAOYSA-N
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Description

3-Ethyl-1-oxa-3,8-diazaspiro[45]decan-2-one hydrochloride is a chemical compound with the molecular formula C9H16N2O2·HCl It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Scientific Research Applications

3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spiro structure makes it valuable in the development of novel chemical entities.

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a precursor compound containing an ethyl group, an oxa group, and diazaspiro moieties. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the spiro structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2), while nucleophilic substitution may use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of new compounds with altered functional groups.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as in therapeutic applications or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: This compound has a similar spiro structure but with a methyl group instead of an ethyl group.

    1-oxa-3,8-diazaspiro[4.5]decan-2-one: This compound lacks the ethyl group and is often used as a reference compound in comparative studies.

    8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one: This compound features a phenylethyl group, providing different chemical and biological properties.

Uniqueness

3-Ethyl-1-oxa-3,8-diazaspiro[45]decan-2-one hydrochloride is unique due to its specific ethyl group and spiro structure, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-2-11-7-9(13-8(11)12)3-5-10-6-4-9;/h10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGBVHPTFJYPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCNCC2)OC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1896915-28-8
Record name 3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
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